molecular formula C13H14ClNO2S B1376076 Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate CAS No. 1446332-71-3

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate

Cat. No.: B1376076
CAS No.: 1446332-71-3
M. Wt: 283.77 g/mol
InChI Key: UYTIHLQHCXVSKU-UHFFFAOYSA-N
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Description

Introduction

Structural Overview and Significance of Tert-Butyl 2-(4-Chlorobenzo[d]thiazol-2-yl)acetate

The compound’s structure combines a planar benzo[d]thiazole system with a tert-butyl ester, conferring steric bulk and lipophilicity. Key structural attributes include:

  • Benzothiazole core : A bicyclic system with sulfur and nitrogen heteroatoms, enabling π-π stacking and hydrogen bonding.
  • 4-Chloro substituent : Enhances electrophilic reactivity and influences electronic distribution.
  • Tert-butyl ester : Improves solubility in organic solvents and stabilizes the acetate moiety against hydrolysis.
Table 1: Physicochemical Properties
Property Value
Molecular Formula C₁₃H₁₄ClNO₂S
Molecular Weight 283.77 g/mol
SMILES CC(C)(C)OC(=O)CC1=NC2=C(Cl)C=CC=C2S1
Boiling Point Not reported
Melting Point Not reported
Solubility Soluble in DMSO, THF, acetone

The tert-butyl group’s electron-donating effect moderates the electron-deficient thiazole ring, making the compound amenable to nucleophilic substitutions.

Historical Context of Benzothiazole Derivatives in Chemical Research

Benzothiazoles were first synthesized in 1879 by Hofmann, who explored their vulcanization accelerator properties. By the 20th century, derivatives like 2-mercaptobenzothiazole became industrial staples for rubber processing. The discovery of benzothiazoles in natural products, such as firefly luciferin, spurred interest in their pharmacological potential.

In the 2000s, advancements in microwave-assisted synthesis enabled efficient production of functionalized benzothiazoles, including this compound. These methods reduced reaction times from hours to minutes, enhancing scalability.

Research Objectives and Scope

Current research focuses on:

  • Synthetic Optimization : Developing catalyst-free or green-chemistry routes to improve yield and purity.
  • Medicinal Applications : Exploring antitumor, antimicrobial, and anti-inflammatory activities.
  • Material Science : Investigating fluorescence properties for optoelectronic devices.

This article examines the compound’s synthesis, structural analogs, and emerging applications while excluding pharmacokinetic or toxicological data.

Properties

IUPAC Name

tert-butyl 2-(4-chloro-1,3-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-13(2,3)17-11(16)7-10-15-12-8(14)5-4-6-9(12)18-10/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTIHLQHCXVSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178598
Record name 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446332-71-3
Record name 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446332-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Esterification of 4-chlorobenzo[D]thiazol-2-yl Acetic Acid Derivatives

One common approach to prepare tert-butyl 2-(4-chlorobenzo[D]thiazol-2-yl)acetate involves the esterification of 2-(4-chlorobenzo[D]thiazol-2-yl)acetic acid with tert-butanol or tert-butyl reagents under acidic or catalytic conditions. This method typically requires the prior synthesis of the acetic acid derivative.

  • Step 1: Preparation of 4-chlorobenzo[D]thiazol-2-yl acetic acid

    • Starting from 4-chlorobenzo[d]thiazol-2-amine, functionalization to introduce the acetic acid side chain is achieved through standard organic transformations such as halogenation followed by nucleophilic substitution or via coupling reactions.
  • Step 2: Esterification

    • The acetic acid intermediate is reacted with tert-butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or using activating agents like DCC (dicyclohexylcarbodiimide) to form the tert-butyl ester.

This approach is classical but may require purification steps such as recrystallization or chromatography to isolate the pure ester.

Copper-Catalyzed Coupling with tert-Butyl Nitrite (Diazotization-Esterification)

A more direct and efficient method reported involves the copper(II) chloride-catalyzed reaction of 4-chlorobenzo[d]thiazol-2-amine with tert-butyl nitrite in acetonitrile solvent.

  • Procedure:

    • At room temperature, 4-chlorobenzo[d]thiazol-2-amine is mixed with copper(II) chloride and tert-butyl nitrite in acetonitrile.
    • The mixture is heated at 60°C for approximately 30 minutes.
    • After completion, the solvent is removed, and the residue is processed by suspension in water, filtration, and drying to yield this compound.
  • Yield and Purity:

    • This method provides a good yield (~81%) of the desired ester, with relatively straightforward workup and purification.

This copper-catalyzed method is advantageous due to its mild conditions and shorter reaction time, facilitating the direct formation of the ester from the amine precursor without isolating intermediate acids.

One-Pot Synthesis via Thiuram Disulfide-Mediated Esterification

Another reported synthetic strategy employs a one-pot reaction involving benzothiazole substrates and tert-butyl acrylate in the presence of bases and tetramethylthiuram disulfide (TMTD) as a catalyst in DMF solvent.

  • Reaction Conditions:

    • The benzothiazole derivative and TMTD are stirred in DMF at 80°C for 3 hours.
    • Subsequently, tert-butyl acrylate and triethylamine are added, and the mixture is stirred at 80°C for an additional 6 hours.
    • The reaction is quenched with saturated ammonium chloride solution, extracted, dried, and purified by column chromatography.
  • Advantages:

    • This method allows for the direct substitution and esterification in one pot, reducing reaction steps and purification needs.
    • It is applicable to a range of benzothiazole derivatives, including 4-chlorobenzo[D]thiazol-2-yl substrates.
  • Limitations:

    • Requires careful control of reaction conditions and purification by chromatography.
    • Longer reaction times compared to copper-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The

Biological Activity

Overview

Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is a chemical compound with the molecular formula C13H14ClNO2SC_{13}H_{14}ClNO_2S and a molecular weight of 283.77 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and environmental science.

This compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways and cellular functions. The compound's unique structure allows it to bind to specific biomolecules, leading to alterations in their activity, which can be critical for therapeutic applications.

Key Biochemical Interactions

  • Enzyme Interaction : The compound has been observed to interact with enzymes involved in metabolic processes, potentially inhibiting or activating their functions.
  • Cellular Effects : It influences cell signaling pathways and gene expression, affecting cellular metabolism and overall function.

The molecular mechanism of this compound primarily involves its binding interactions with specific enzymes. This binding can lead to either inhibition or activation, significantly impacting metabolic fluxes within cells.

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound across various fields:

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties:

  • In vitro Studies : Certain derivatives have shown significant inhibition of cancer cell growth and reduction in inflammatory cytokines, positioning them as candidates for dual-action therapies.
  • Structure-Activity Relationship (SAR) : Analysis suggests that the presence of electron-withdrawing groups, such as chlorine, enhances cytotoxic activity against cancer cells .

Antimicrobial Activity

The compound has demonstrated preliminary in vitro antibacterial activity:

  • Potential Development : Some derivatives indicate potential for development into antimicrobial drugs, showcasing effectiveness comparable to established antibiotics.

Case Studies and Research Findings

StudyFindings
Anticancer Screening Derivatives showed IC50 values less than those of standard drugs like doxorubicin, indicating higher potency against specific cancer cell lines .
Antimicrobial Testing Compounds derived from this compound exhibited antibacterial activity comparable to norfloxacin.
Inflammation Reduction Inflammatory cytokine levels were significantly reduced in treated cells, suggesting a dual role in cancer therapy and inflammation management.

Stability and Environmental Impact

This compound is noted for its relative stability in environmental conditions but can degrade slowly into less harmful substances. Understanding its degradation pathways is crucial for assessing its environmental footprint and potential toxicity.

Comparison with Similar Compounds

Structural Analogs from Combi-Blocks ()

The Combi-Blocks catalog lists several tert-butyl-protected thiazole derivatives with structural similarities:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Substituents
tert-Butyl 2-(4-chlorobenzo[d]thiazol-2-yl)acetate (QD-6524) 1446332-71-3 C₁₄H₁₄ClNO₂S 295.78 95% 4-Cl benzo[d]thiazole, acetate ester
tert-Butyl (4-bromothiazol-2-yl)methylcarbamate (QK-7499) 697299-87-9 C₉H₁₃BrN₂O₂S 293.18 98% 4-Br thiazole, carbamate
tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (QD-6169) 1221931-40-3 C₁₁H₁₅ClN₂O₂S 286.76 98% Fused thiazolo-pyridine, Cl substituent

Key Observations :

  • Substituent Effects : The target compound (QD-6524) features a chlorine atom on the benzo[d]thiazole ring, enhancing electrophilic reactivity compared to bromine in QK-7497. The fused thiazolo-pyridine in QD-6169 introduces steric and electronic differences, likely altering solubility and biological activity.

β-Keto Ester Derivatives ()

Tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate (CAS: Not provided) is a β-keto ester with a para-chlorophenyl group. Key differences from QD-6524 include:

  • Structural Features: A β-keto group (C=O) adjacent to the ester, enabling keto-enol tautomerism, unlike QD-6524’s single ester group.
  • Spectroscopic Data : IR peaks at 1726 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (keto C=O) , whereas QD-6524 would exhibit a single ester C=O stretch near 1726 cm⁻¹.
  • Molecular Geometry : A dihedral angle of 72° between the phenyl ring and ester group in the β-keto ester influences crystal packing via C–H⋯O hydrogen bonds and hydrophobic interactions .

Dithiazolylidene Derivatives ()

(Z)-tert-Butyl 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-cyanoacetate (Compound 17) differs significantly:

  • Heterocyclic Core: A 1,2,3-dithiazole ring with a cyano substituent, compared to QD-6524’s benzo[d]thiazole.
  • Synthetic Route: Prepared via reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with tert-butyl cyanoacetate in DCM . This highlights the versatility of tert-butyl esters in stabilizing reactive intermediates.

Other Thiazole and Triazole Derivatives (–8)

  • tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate (): Features a triazole ring with an amino group, increasing hydrogen-bonding capacity. Its molecular weight (198.22) is lower than QD-6524, reflecting the smaller triazole system .
  • 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (): A thiazole with a tert-butylphenyl substituent, soluble in chloroform and DMSO. The absence of an ester group reduces polarity compared to QD-6524 .

Q & A

Q. What are the established synthetic routes for Tert-butyl 2-(4-chlorobenzo[d]thiazol-2-yl)acetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Thiazole-acetate coupling : A base-mediated reaction (e.g., Cs₂CO₃ in dry CH₃CN under argon) between a thiol-containing intermediate (e.g., ethyl 2-(2-tert-butyl-4-mercaptophenoxy)acetate) and a chloromethyl thiazole derivative. The reaction proceeds via SN2 displacement, with purification by extraction and column chromatography .
  • Esterification : tert-Butyl protection of carboxylic acid intermediates using Boc-anhydride or tert-butyl chloroacetate under basic conditions (e.g., DMAP or pyridine) .

Q. Key considerations :

  • Solvent choice (polar aprotic solvents like CH₃CN enhance reactivity).
  • Inert atmosphere (argon) to prevent oxidation of thiol intermediates.

Q. How is the compound structurally characterized?

X-ray crystallography is the gold standard for confirming molecular geometry:

  • Example : A tert-butyl ester analog (tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate) was analyzed at 291 K, yielding a mean C–C bond length of 0.004 Å and R factor = 0.047 .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for tert-butyl (~1.3 ppm, singlet) and chlorobenzothiazole (aromatic protons at 7.2–8.5 ppm).
    • IR : Ester carbonyl stretch (~1720 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Cs₂CO₃ vs. K₂CO₃ for thiol-thiazole coupling. Cs₂CO₃ offers higher solubility in CH₃CN, improving reaction homogeneity .
  • Temperature control : Elevated temperatures (40–60°C) accelerate kinetics but may promote side reactions (e.g., ester hydrolysis).
  • Workup optimization : Use of ethyl acetate for extraction minimizes polar impurities.

Case study : A 4-hour reaction at ambient temperature with Cs₂CO₃ achieved 85% yield, while K₂CO₃ required 8 hours for 72% yield .

Q. How to resolve contradictions in spectroscopic data during characterization?

Scenario : Discrepancies in NMR integration or unexpected peaks.

  • Approach :
    • Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, δ 1.5 ppm for t-Bu) .
    • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in the chlorobenzothiazole moiety.
    • Elemental analysis : Verify empirical formula (e.g., C₁₄H₁₅ClNO₂S) to rule out impurities.

Example : A reported tert-butyl ester showed anomalous downfield shifts due to crystal packing effects in X-ray data, resolved via DFT calculations .

Q. What biological activities are associated with this compound?

  • PPAR modulation : Analogs like ethyl 2-{2-tert-butyl-4-[(thiazolyl)methylthio]phenoxy}acetate act as peroxisome proliferator-activated receptor (PPAR) regulators, validated via in vitro luciferase assays .
  • Antimicrobial potential : Thiazole-acetate derivatives exhibit activity against Gram-positive bacteria (MIC = 8–16 µg/mL) via membrane disruption .

Q. Experimental design :

  • Docking studies : Use AutoDock Vina to model interactions with PPARγ ligand-binding domain (PDB: 2PRG).
  • Cytotoxicity assays : MTT testing on HEK-293 cells to establish IC₅₀ values .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Scaffold modification :
    • Replace tert-butyl with other esters (e.g., ethyl, benzyl) to assess steric effects.
    • Introduce substituents (e.g., -F, -CF₃) on the benzothiazole ring to modulate electron density .
  • Synthetic strategy :
    • Parallel synthesis using Ugi-azide reactions to generate diverse libraries.
    • Click chemistry (CuAAC) for triazole-functionalized analogs .

Example : A fluorophenyl-thiazole analog showed 3-fold higher PPARα binding affinity compared to the parent compound .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate
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Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate

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